4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine
Overview
Description
4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine is a chemical compound with a unique structure that includes a bromophenyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 4-bromobenzyl chloride with 2,6-dimethylmorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological molecules through halogen bonding, while the morpholine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: This compound has a similar bromophenyl group but differs in its sulfone functional group.
4-Bromobiphenyl: Another similar compound with a bromophenyl group attached to a biphenyl structure.
4-(4-Bromophenyl)thiazol-2-amine: This compound contains a bromophenyl group attached to a thiazole ring.
Uniqueness
4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine is unique due to its combination of a bromophenyl group and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2,6-dimethylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12/h3-6,10-11H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFLVWNNYJNMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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